Cas no 5959-80-8 (1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]-)
1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]-
- (3-methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone
- 5959-80-8
- AC1NQZAH
- DTXSID60413814
-
- MDL: MFCD21497153
- Inchi: 1S/C22H23F3N2O3S2/c1-16-4-2-5-17(14-16)20(28)27-12-13-31-21(27)8-10-26(11-9-21)32(29,30)19-7-3-6-18(15-19)22(23,24)25/h2-7,14-15H,8-13H2,1H3
- InChI Key: HLWYIWUCNTYICP-UHFFFAOYSA-N
- SMILES: S1CCN(C(C2C=CC=C(C)C=2)=O)C21CCN(CC2)S(C1C=CC=C(C(F)(F)F)C=1)(=O)=O
Computed Properties
- Exact Mass: 484.11039
- Monoisotopic Mass: 484.110219
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4
- XLogP3: 4.4
Experimental Properties
- Density: 1.45
- Boiling Point: 634.4°Cat760mmHg
- Flash Point: 337.5°C
- Refractive Index: 1.631
- PSA: 57.69
1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]- Pricemore >>
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1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]- Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1H-Isoindole-1,3(2H)-dione,2-[2-(1H-imidazol-5-yl)ethyl]-
Introduction to 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- (CAS No. 5959-80-8)
1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]-, also known as Phthalimide, 2-[2-(1H-imidazol-5-yl)ethyl]-, is a compound with the CAS number 5959-80-8. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a phthalimide core substituted with a 2-(1H-imidazol-5-yl)ethyl group, which imparts specific chemical and biological properties that have been the subject of extensive research.
The molecular formula of 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- is C14H14N4O2, and its molecular weight is approximately 266.28 g/mol. The compound's structure features a phthalimide moiety, which is a cyclic imide commonly used in organic synthesis as a protecting group for primary amines. The substitution with the 2-(1H-imidazol-5-yl)ethyl group introduces additional functional groups that can participate in various chemical reactions and interactions with biological targets.
In recent years, the study of 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- has gained considerable attention due to its potential applications in drug discovery and development. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that derivatives of phthalimides with imidazole substituents demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
The imidazole moiety in 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- is particularly noteworthy due to its ability to form hydrogen bonds and coordinate with metal ions. This property makes it an attractive candidate for designing metalloprotein inhibitors and other bioactive molecules. Additionally, the presence of the imidazole group can enhance the solubility and bioavailability of the compound, which are crucial factors in drug development.
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- has been well-documented in the literature. A common synthetic route involves the reaction of phthalimide with an appropriate substituted ethylamine derivative followed by cyclization to form the imidazole ring. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Recent advancements in synthetic methodologies have also led to more efficient and environmentally friendly approaches to synthesizing this compound.
The biological evaluation of 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- has revealed promising results in various assays. In vitro studies have shown that the compound exhibits selective inhibition against specific enzymes involved in inflammatory pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs like aspirin and ibuprofen. Furthermore, preliminary studies have indicated that the compound may have potential as an antiviral agent by interfering with viral replication processes.
In addition to its potential therapeutic applications, 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- has also been explored for its use as a chemical probe in biological research. Its unique structure allows it to interact with specific protein targets, making it a valuable tool for understanding protein function and identifying new drug targets. For instance, researchers have used this compound to study protein-protein interactions involved in cellular signaling pathways.
The safety profile of 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have generally shown that the compound is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary before advancing to clinical trials. These assessments typically include evaluations of acute and chronic toxicity, genotoxicity, and reproductive toxicity.
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-imidazol-5-yl)ethyl]- (CAS No. 5959-80-8) is a versatile compound with significant potential in both research and pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its properties and mechanisms of action, contributing to advancements in medicinal chemistry and drug discovery.
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